molecular formula C27H44O2 B12001194 25-HydroxyluMisterol3

25-HydroxyluMisterol3

Cat. No.: B12001194
M. Wt: 400.6 g/mol
InChI Key: JJFYNCJHSCTBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-HydroxyluMisterol3 involves multiple steps, starting from cholesterol. The process typically includes hydroxylation reactions facilitated by specific enzymes or chemical reagents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The process involves the use of catalysts and solvents to enhance the yield and purity of the compound. The final product is then purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

25-HydroxyluMisterol3 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

25-HydroxyluMisterol3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 25-HydroxyluMisterol3 involves its interaction with specific enzymes and receptors in the body. It acts as a precursor to active forms of vitamin D, which then bind to vitamin D receptors (VDR) and regulate various biological processes. The molecular targets include enzymes like CYP27A1 and CYP2R1, which are involved in the hydroxylation of cholesterol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

25-HydroxyluMisterol3 is unique due to its specific hydroxylation pattern, which makes it a crucial intermediate in the synthesis of active vitamin D forms. Its distinct chemical structure allows it to interact with specific enzymes and receptors, making it valuable in both research and industrial applications .

Properties

IUPAC Name

17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8-9,18,20,22-24,28-29H,6-7,10-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFYNCJHSCTBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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